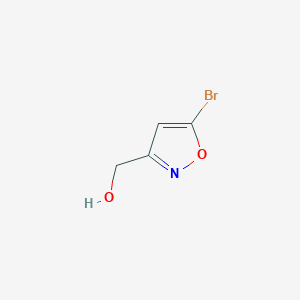
5-Bromo-3-isoxazolemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-isoxazolemethanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isoxazolemethanol typically involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method allows for the selective formation of substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Bromo-3-isoxazolecarboxylic acid.
Reduction: 3-Isoxazolemethanol.
Substitution: 5-Amino-3-isoxazolemethanol or 5-Thio-3-isoxazolemethanol.
科学的研究の応用
5-Bromo-3-isoxazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Bromo-3-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells . This inhibition disrupts the glycolytic pathway, leading to reduced energy production and cell viability.
類似化合物との比較
Similar Compounds
3-Isoxazolemethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-isoxazolemethanol: The position of the hydroxymethyl group differs, affecting its reactivity and biological activity.
5-Bromo-4-isoxazolemethanol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
5-Bromo-3-isoxazolemethanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
1446408-51-0 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC名 |
(5-bromo-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)6-8-4/h1,7H,2H2 |
InChIキー |
MEVWPRDNLPDOEA-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


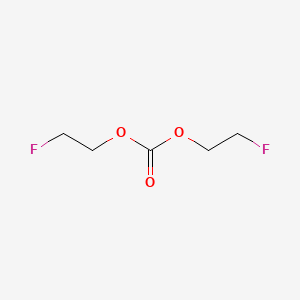
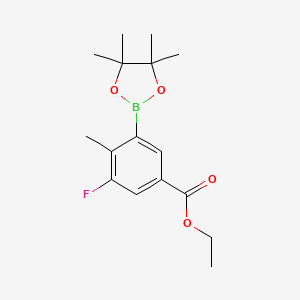
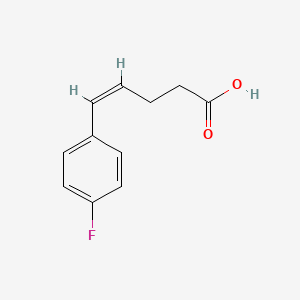
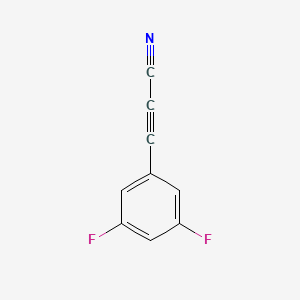

![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
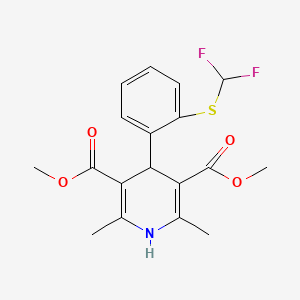
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)

![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)

![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)

